![molecular formula C8H18ClNO B13479110 [1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)
[1-(Ethylamino)cyclopentyl]methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Ethylamino)cyclopentyl]methanol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.6876 g/mol . This compound is known for its unique structure, which includes an ethylamino group attached to a cyclopentyl ring, and a methanol group. It is commonly used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethylamino)cyclopentyl]methanol hydrochloride typically involves the reaction of cyclopentanone with ethylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: [1-(Ethylamino)cyclopentyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Different alcohols, amines.
Substitution: Compounds with substituted nucleophiles.
科学的研究の応用
[1-(Ethylamino)cyclopentyl]methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of [1-(Ethylamino)cyclopentyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
- [1-(Methylamino)cyclopentyl]methanol hydrochloride
- [1-(Propylamino)cyclopentyl]methanol hydrochloride
- [1-(Butylamino)cyclopentyl]methanol hydrochloride
Comparison: Compared to its similar compounds, [1-(Ethylamino)cyclopentyl]methanol hydrochloride is unique due to its specific ethylamino group, which can influence its reactivity and interaction with other molecules. The presence of the ethyl group can affect the compound’s solubility, stability, and overall chemical behavior .
特性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC名 |
[1-(ethylamino)cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-9-8(7-10)5-3-4-6-8;/h9-10H,2-7H2,1H3;1H |
InChIキー |
SZZRBGVUJAYOTJ-UHFFFAOYSA-N |
正規SMILES |
CCNC1(CCCC1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)

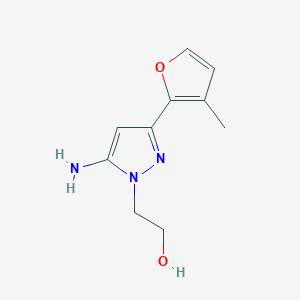
![1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13479058.png)
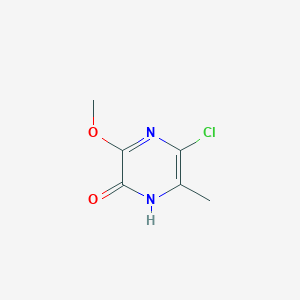
![2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride](/img/structure/B13479071.png)
![Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)
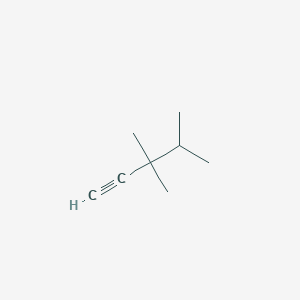

![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)
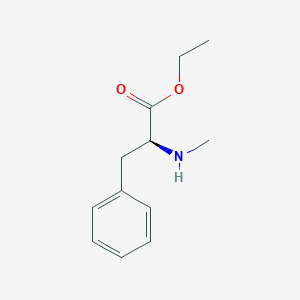
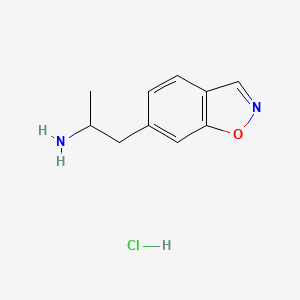
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
